molecular formula C2F4O B1293501 Trifluoroacetyl fluoride CAS No. 354-34-7

Trifluoroacetyl fluoride

Cat. No.: B1293501
CAS No.: 354-34-7
M. Wt: 116.01 g/mol
InChI Key: DCEPGADSNJKOJK-UHFFFAOYSA-N
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Description

Trifluoroacetyl fluoride (TFAF, CAS 354-34-7) is a fluorinated acyl halide with the molecular formula C₂F₄O and a molecular weight of 116.01 g/mol . It is a volatile, reactive compound primarily used as an intermediate in organic synthesis and industrial processes, including pharmaceuticals, agrochemicals, and refrigerant blends . TFAF is produced via the atmospheric degradation of hydrofluorocarbons (HFCs) such as (E/Z)-1,2,3,3,3-pentafluoropropene (PFP), where it forms alongside formyl fluoride in reactions with chlorine (Cl) atoms . Its hydrolysis yields trifluoroacetic acid (TFA), a persistent environmental pollutant .

Preparation Methods

Gas-Phase Reactions

Method 1: Reaction with Trichloroacetyl Chloride

One prominent method involves the reaction of trichloroacetyl chloride with anhydrous hydrogen fluoride in the gas phase, typically using a chromium-containing catalyst. The process is characterized by:

  • Catalyst Composition : Chromium (III) hydroxide precipitated with magnesium hydroxide or magnesium oxide.

  • Reaction Conditions :

    • Temperature: 200° to 400°C (preferably 250° to 370°C).
    • Pressure: Atmospheric to slight superatmospheric (1 to 12 bar).
    • Molar Ratio of Hydrogen Fluoride to Trichloroacetyl Chloride: Generally between 4:1 and 15:1.
  • Process Description :

    • The reactants are passed through a preheater into a catalyst-packed reactor.
    • The residence time in the reactor is typically between 1 to 60 seconds.
    • The reaction yields trifluoroacetyl fluoride along with by-products like HCl and HF, which are subsequently condensed and purified through distillation.

Method 2: Continuous Preparation Method

A more recent development involves a continuous gas-phase preparation method that utilizes a high-activity catalyst supported on active carbon:

  • Process Steps :

    • The trifluoroethyl compound is gasified and mixed with anhydrous hydrogen fluoride before being introduced into a packed column containing the catalyst.
    • The reaction occurs at temperatures ranging from 30°C to 100°C, allowing for efficient conversion.
  • Purification : The product is cooled and rectified to achieve a purity greater than 99.9%.

Liquid-Phase Reactions

Method: Hexafluorothioacetone Dimer Reaction

Another effective method for synthesizing this compound involves the liquid-phase reaction of hexafluorothioacetone dimer:

  • Reaction Details :

    • Conducted in an aprotic solvent such as dimethylformamide.
    • Requires a catalytic amount of alkali metal fluoride (e.g., potassium fluoride) and an oxidizing agent (e.g., silver oxide).
  • Conditions :

    • Temperature: Typically maintained between 110°C and 140°C.
  • Outcome : The desired product is collected via distillation, often yielding high purity levels with minimal side products.

The following table summarizes key aspects of the different preparation methods for this compound:

Method Phase Key Reactants Temperature Range Catalyst Type Purity Achieved
Gas-phase with Trichloroacetyl Chloride Gas Trichloroacetyl chloride, Hydrogen fluoride 200° - 400°C Chromium-containing High
Continuous Gas-phase Method Gas Trifluoroethyl compound, Hydrogen fluoride 30° - 100°C Active carbon-supported >99.9%
Liquid-phase with Hexafluorothioacetone Dimer Liquid Hexafluorothioacetone dimer, Alkali metal fluoride 110° - 140°C Alkali metal fluoride High

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of trifluoroacetyl fluoride involves its high reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various products . The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in chemical reactions.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of TFAF and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Physical Data Sources
Trifluoroacetyl fluoride (TFAF) C₂F₄O 116.01 -27.6 (estimated) NIST
Trifluoroacetyl chloride (TFAC) C₂ClF₃O 146.47 ~10–15 (estimated) ECHEMI
Trifluoroacetic acid (TFA) C₂HF₃O₂ 114.02 71–72 Simons method
Acetyl fluoride C₂H₃FO 62.04 20.8

Key Observations :

  • TFAF has a lower molecular weight and boiling point compared to TFAC due to fluorine's smaller atomic size and weaker intermolecular forces versus chlorine .
  • TFA (a hydrolysis product of TFAF) is a liquid at room temperature, while TFAF and TFAC are gases, reflecting differences in polarity and hydrogen bonding .

Key Observations :

  • Both TFAF and TFAC react with triethylamine to form β-diethylamino enones, but TFAC requires stoichiometric base (e.g., 2,6-lutidine) for efficient derivatization of amines and phenols .
  • Hydrolysis products differ: TFAF releases HF (highly toxic), while TFAC releases HCl (less toxic but corrosive) .

Table 3: Hazard Profiles

Compound GHS Classification Key Risks
TFAF Corrosive, Toxic (HF release) Severe skin/eye damage; fatal if inhaled .
TFAC Corrosive, Reacts violently with water Releases HCl; exothermic hydrolysis .
TFA Corrosive Causes severe burns; environmental persistence .

Key Observations :

  • TFAF poses higher acute toxicity due to HF generation, requiring stringent safety protocols (e.g., fume hoods, PPE) .
  • Both TFAF and TFAC contribute to environmental TFA accumulation, but TFAF is more directly linked to atmospheric degradation pathways .

Biological Activity

Trifluoroacetyl fluoride (TFAF), a fluorinated organic compound with the formula C2F4O\text{C}_2\text{F}_4\text{O}, has garnered attention due to its potential biological activity and environmental implications. This article synthesizes available research findings regarding its biological effects, toxicity, and metabolic pathways.

This compound is primarily synthesized through the reaction of trichloroacetyl chloride with anhydrous hydrogen fluoride. This process yields TFAF with a high conversion rate and minimal decomposition of reactants . The compound is known to decompose in the atmosphere, leading to the formation of trifluoroacetic acid (TFA), which is a significant environmental pollutant .

In Vivo Studies

Research indicates that TFAF can influence metabolic processes in mammals. In studies involving rats, administration of TFA at doses of 150 mg/kg/day for 5-6 days resulted in notable changes in liver enzyme activities, including:

  • Decreased hepatic glycogen content : 24% reduction.
  • Altered enzyme activities :
    • Pyruvate kinase decreased by 42%.
    • Glycerol 1-phosphate oxidase increased by 125%.

These alterations suggest a significant impact on hepatic metabolism and energy storage . Furthermore, at higher doses (2000 mg/kg), TFAF was associated with decreased levels of hepatic NADPH and reduced glutathione, although these levels normalized after 24 hours .

In Vitro Studies

In vitro studies have demonstrated that TFAF affects protein binding in human serum albumin. At concentrations of 4 mM and 10 mM, it reduced the binding capacity for warfarin and phenytoin, suggesting potential implications for drug metabolism and efficacy . Additionally, cultured Morris rat hepatoma cells exposed to TFAF showed no significant impact on DNA or RNA synthesis at lower concentrations, indicating a selective effect on metabolic pathways rather than direct cytotoxicity .

Environmental Impact

This compound is persistent in the environment, often detected in water bodies and precipitation. Its degradation products, particularly trifluoroacetic acid, are prevalent due to atmospheric reactions involving hydrofluorocarbons (HFOs) . Studies have shown that TFA accumulates significantly in higher plants, particularly conifers, raising concerns about long-term ecological effects .

Case Study 1: Hepatic Effects in Rats

A study administered TFA at varying doses to rats over several days. The findings highlighted significant hepatic changes, including alterations in enzyme activities that could indicate potential hepatotoxicity or metabolic disruption.

Parameter Control TFA (150 mg/kg) TFA (2000 mg/kg)
Hepatic Glycogen ContentBaseline-24%Not assessed
Pyruvate Kinase ActivityBaseline-42%Not assessed
Glycerol 1-Phosphate OxidaseBaseline+125%Not assessed
Hepatic NADPH LevelsBaselineNot assessedDecreased
Reduced Glutathione LevelsBaselineNot assessedDecreased

Case Study 2: Environmental Accumulation

Investigations into TFA levels in precipitation revealed concentrations ranging from 10 to 200 ng/L across various regions in Germany. This accumulation underscores the need for further studies on the ecological impacts of prolonged exposure to this compound in terrestrial and aquatic systems .

Q & A

Q. Basic: What are the primary synthetic routes for trifluoroacetyl fluoride, and how do reaction conditions influence yield and purity?

This compound (CF₃COF) is commonly synthesized via two main pathways:

  • Trifluoroacetyl chloride fluorination : Reacting trifluoroacetyl chloride (CF₃COCl) with hydrogen fluoride (HF) under controlled conditions, typically in the presence of a chromium-based catalyst at 100–350°C .
  • Electrochemical fluorination : Using the Simons method, acetyl chloride (CH₃COCl) is fluorinated with anhydrous HF, followed by hydrolysis of intermediate products to yield CF₃COF .
    Yield optimization requires precise temperature control, catalyst activity monitoring, and purification steps (e.g., fractional distillation). Impurities like residual HCl or unreacted precursors can be minimized using gas-phase reactions and inert atmospheres .

Q. Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

  • FTIR and Raman spectroscopy : To identify vibrational modes of C=O (≈1870 cm⁻¹) and C-F (≈1200–1300 cm⁻¹) bonds .
  • NMR spectroscopy : ¹⁹F NMR resolves trifluoromethyl (-CF₃) and fluoride (-F) groups, with chemical shifts around -70 ppm and -140 ppm, respectively .
  • Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 116 (M⁺) and fragmentation patterns (e.g., loss of COF⁺) confirm structural integrity .
  • Gas chromatography (GC) : Quantifies purity and detects volatile byproducts .

Q. Advanced: How can researchers design experiments to quantify this compound’s mass-transfer kinetics at air/water interfaces?

Methodological considerations include:

  • Flow-tube reactors : Measure uptake coefficients (γ) by exposing CF₃COF to water surfaces under varying humidity and temperature. Use laser-induced fluorescence (LIF) or mass spectrometry for real-time detection .
  • Langmuir trough systems : Monitor interfacial tension changes to infer adsorption dynamics. Pair with attenuated total reflectance (ATR)-FTIR for molecular-level insights .
  • Computational modeling : Couple experimental data with density functional theory (DFT) to predict activation energies for hydrolysis or interfacial reactions .

Q. Advanced: What are the atmospheric degradation pathways of this compound, and how do UV photolysis experiments validate these mechanisms?

CF₃COF degrades via:

  • Hydrolysis : Reacts with atmospheric moisture to form trifluoroacetic acid (TFA), a persistent environmental pollutant .
  • Photolysis : Under UV-C (200–280 nm), CF₃COF undergoes C-F bond cleavage, producing CF₃ radicals and COF₂. Recent studies show secondary reactions can generate CF₄ (a potent greenhouse gas) .
    Experimental validation involves:
    • Smog chamber setups : Simulate stratospheric conditions with controlled UV exposure.
    • Cavity ring-down spectroscopy (CRDS) : Quantifies trace products like CF₄ with sub-ppb sensitivity .

Q. Advanced: What analytical challenges arise in detecting this compound in environmental samples, and how can they be mitigated?

Challenges include:

  • Low ambient concentrations : Requires pre-concentration via cryogenic trapping or solid-phase microextraction (SPME) .
  • Reactivity with solvents : Avoid aqueous matrices; use inert carriers like perfluorinated oils.
  • Interference from fluorinated analogs : Differentiate using high-resolution mass spectrometry (HRMS) or tandem MS/MS .
    Standardized protocols from agencies like ATSDR/NTP recommend isotope dilution (e.g., ¹³C-labeled CF₃COF) for quantification .

Q. Advanced: How can contradictory hydrolysis rate constants for this compound (e.g., Swain vs. Bunton) be resolved?

Discrepancies arise from:

  • Solvent effects : Swain (1953) used non-polar solvents, reporting slower hydrolysis (k ≈ 10⁻⁴ s⁻¹), while Bunton (1966) observed faster rates (k ≈ 10⁻² s⁻¹) in polar media .
  • Temperature dependence : Re-evaluate Arrhenius parameters using modern calorimetry.
  • pH control : Hydrolysis accelerates under alkaline conditions due to nucleophilic attack by OH⁻. Use buffered solutions (pH 7–12) to standardize measurements .

Q. Advanced: What computational approaches are suitable for modeling this compound’s reaction mechanisms in catalytic systems?

Recommended strategies:

  • DFT calculations : Simulate transition states for fluorination/hydrolysis pathways. Basis sets like 6-311++G(d,p) accurately model fluorine’s electronegativity .
  • Molecular dynamics (MD) : Track diffusion coefficients in solvent-catalyst systems (e.g., Cr₂O₃ surfaces) .
  • Kinetic Monte Carlo (kMC) : Predict yield trends under varying pressures and temperatures. Validate with experimental turnover frequencies (TOFs) .

Properties

IUPAC Name

2,2,2-trifluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F4O/c3-1(7)2(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEPGADSNJKOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059867
Record name Perfluoroacetyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-34-7
Record name Trifluoroacetyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetyl fluoride
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Record name Acetyl fluoride, 2,2,2-trifluoro-
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Record name Perfluoroacetyl fluoride
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Record name Perfluoroacetyl fluoride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Aminomethyl(trifluoro)boranuide
Aminomethyl(trifluoro)boranuide
Trifluoroacetyl fluoride
Aminomethyl(trifluoro)boranuide
Trifluoroacetyl fluoride
Aminomethyl(trifluoro)boranuide
Trifluoroacetyl fluoride
Aminomethyl(trifluoro)boranuide
Trifluoroacetyl fluoride
Aminomethyl(trifluoro)boranuide
Trifluoroacetyl fluoride
Aminomethyl(trifluoro)boranuide
Trifluoroacetyl fluoride

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